molecular formula C13H17NO2 B5331638 2-(2-METHYLPHENYL)-1-MORPHOLINO-1-ETHANONE

2-(2-METHYLPHENYL)-1-MORPHOLINO-1-ETHANONE

Cat. No.: B5331638
M. Wt: 219.28 g/mol
InChI Key: BFPJYJVRHARLGZ-UHFFFAOYSA-N
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Description

2-(2-METHYLPHENYL)-1-MORPHOLINO-1-ETHANONE is an organic compound that features a morpholine ring attached to an ethanone backbone, with a 2-methylphenyl group as a substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-METHYLPHENYL)-1-MORPHOLINO-1-ETHANONE typically involves the reaction of 2-methylphenylacetic acid with morpholine in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with morpholine to yield the desired product. The reaction conditions usually involve refluxing the reactants in an inert solvent like dichloromethane .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(2-METHYLPHENYL)-1-MORPHOLINO-1-ETHANONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(2-METHYLPHENYL)-1-MORPHOLINO-1-ETHANONE has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-METHYLPHENYL)-1-MORPHOLINO-1-ETHANONE involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-METHYLPHENYL)-1-MORPHOLINO-1-ETHANONE is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this structural feature .

Properties

IUPAC Name

2-(2-methylphenyl)-1-morpholin-4-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-11-4-2-3-5-12(11)10-13(15)14-6-8-16-9-7-14/h2-5H,6-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFPJYJVRHARLGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199017
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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